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molecular formula C12H9F3N2O B8307385 6'-Methoxy-3-trifluoromethyl[2,3']bipyridinyl

6'-Methoxy-3-trifluoromethyl[2,3']bipyridinyl

Cat. No. B8307385
M. Wt: 254.21 g/mol
InChI Key: WGDCCDRQFIHNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304059B2

Procedure details

Heat 6′-Methoxy-3-trifluoromethyl-[2,3′]bipyridinyl (41 g, 0.16 mol) in 30% HBr/AcOH (100 mL) to reflux for 1 hour. Cool the mixture, filter and wash the precipitate with ether (100 mL). Transfer the precipitate into 10M sodium hydroxide (500 mL) and stir for 1 hour. Treat the solution with hydrochloric acid until the solution is pH 7. Collect the white solid by filtration and air dry to give the title compound (36 g, 93%) as a white solid.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[N:8]=[CH:7][C:6]([C:9]2[C:14]([C:15]([F:18])([F:17])[F:16])=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:5][CH:4]=1>Br.CC(O)=O>[F:17][C:15]([F:16])([F:18])[C:14]1[C:9]([C:6]2[CH:5]=[CH:4][C:3](=[O:2])[NH:8][CH:7]=2)=[N:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
COC1=CC=C(C=N1)C1=NC=CC=C1C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
Br.CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Transfer the precipitate into 10M sodium hydroxide (500 mL) and stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash the precipitate with ether (100 mL)
ADDITION
Type
ADDITION
Details
Treat the solution with hydrochloric acid until the solution
CUSTOM
Type
CUSTOM
Details
Collect the white solid
FILTRATION
Type
FILTRATION
Details
by filtration and air
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C(=NC=CC1)C1=CNC(C=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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